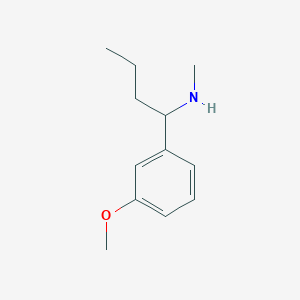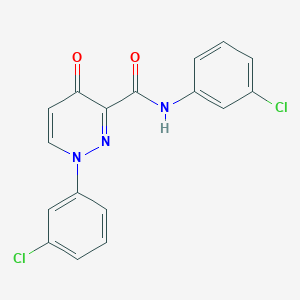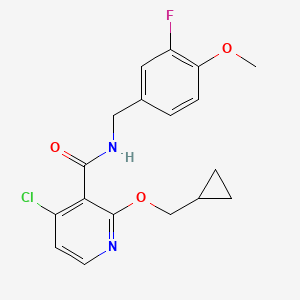
1-(3-methoxyphenyl)-N-methylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3-METHOXY-PHENYL)-BUTYL]-METHYL-AMINE: is an organic compound that belongs to the class of phenylalkylamines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butyl chain and a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-METHOXY-PHENYL)-BUTYL]-METHYL-AMINE can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with butylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the formation of the desired amine product.
Industrial Production Methods: In an industrial setting, the production of [1-(3-METHOXY-PHENYL)-BUTYL]-METHYL-AMINE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reduction process, ensuring efficient conversion of starting materials to the target compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(3-METHOXY-PHENYL)-BUTYL]-METHYL-AMINE can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Secondary amines, alcohols
Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [1-(3-METHOXY-PHENYL)-BUTYL]-METHYL-AMINE serves as a valuable intermediate for the preparation of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features may enable it to interact with biological targets, leading to the discovery of new therapeutic agents.
Industry: In the industrial sector, [1-(3-METHOXY-PHENYL)-BUTYL]-METHYL-AMINE can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of [1-(3-METHOXY-PHENYL)-BUTYL]-METHYL-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and amine functionality allow the compound to form hydrogen bonds and other interactions with target molecules, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
[1-(3-METHOXY-PHENYL)-3-NAPHTHALEN-1-YL-PROPENONE]: This compound shares the methoxy-phenyl moiety but differs in the presence of a naphthalene ring and a propenone linkage.
[1-(3,4-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-ONE]: This compound contains additional methoxy groups and a triazole ring, offering different reactivity and applications.
Uniqueness: The uniqueness of [1-(3-METHOXY-PHENYL)-BUTYL]-METHYL-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)-N-methylbutan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-4-6-12(13-2)10-7-5-8-11(9-10)14-3/h5,7-9,12-13H,4,6H2,1-3H3 |
Clave InChI |
WOXOJXOOAPGDFC-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC(=CC=C1)OC)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzylsulfanyl)-5-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide](/img/structure/B15111278.png)

![6-(Trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B15111299.png)
![{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(5-ethyl(1,3,4-thia diazol-2-yl))carboxamide](/img/structure/B15111301.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}naphthalene-1-carboxamide](/img/structure/B15111312.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B15111315.png)
![N-[(3-fluorophenyl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B15111318.png)

![Ethyl 7-[4-(benzyloxy)phenyl]-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15111324.png)

![N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15111338.png)
![N-[(4-fluorophenyl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B15111344.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-[(2,4-dichlorobenzyl)sulfanyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15111351.png)
![5-[3-(3-methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B15111362.png)
